(6-bromo-9H-carbazol-2-yl)acetic acid

Acetyl-CoA Carboxylase Metabolic Disease Enzyme Inhibition

Avoid the pitfalls of uncontrolled variables with generic carbazoles. This 6-bromo-2-acetic acid derivative provides the exact scaffold needed for reproducible ACC2 inhibition and halogen-dependent AhR studies, ensuring your data is precise and reliable. • Achieves potent ACC2 inhibition (IC50 = 6.60 nM), a validated baseline for metabolic disease & NAFLD research. • 6-Br handle enables efficient Pd-catalyzed diversification, accelerating SAR for kinase, anti-inflammatory, and anticancer leads. • Moderate, predictable AhR agonism distinguishes mono- vs. poly-halogenated toxicological risk, supported by class-level evidence.

Molecular Formula C14H10BrNO2
Molecular Weight 304.14 g/mol
Cat. No. B4955074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-bromo-9H-carbazol-2-yl)acetic acid
Molecular FormulaC14H10BrNO2
Molecular Weight304.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CC(=O)O)NC3=C2C=C(C=C3)Br
InChIInChI=1S/C14H10BrNO2/c15-9-2-4-12-11(7-9)10-3-1-8(6-14(17)18)5-13(10)16-12/h1-5,7,16H,6H2,(H,17,18)
InChIKeyUIUNPBLAXOCPDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Bromo-9H-carbazol-2-yl)acetic Acid Overview


(6-Bromo-9H-carbazol-2-yl)acetic acid is a heterocyclic carbazole derivative that combines a 6-position bromine substituent with a 2-position acetic acid side chain, a substitution pattern that confers a distinct physicochemical and pharmacological profile. This compound is a key member of the halogenated carbazole class, which has garnered significant attention as a versatile scaffold in medicinal chemistry and materials science [1]. Unlike many common carbazole analogs that are unsubstituted or carry simple alkyl groups, the strategic placement of the bromine atom and the acetic acid moiety provides a unique combination of synthetic utility—the bromine serves as a handle for further derivatization—and potential for specific biological interactions [1]. Its molecular formula is C14H10BrNO2, with a molecular weight of 304.14 g/mol, and it is typically supplied as a powder with a purity of ≥95% .

6-Bromo substituent enables Pd-catalyzed cross-coupling diversification for focused library synthesis.
Reported ACC2 enzyme inhibition supports target engagement and structure-activity profiling studies.
Monobrominated carbazole scaffold provides a defined AhR signaling probe with moderate activity tier.

(6-Bromo-9H-carbazol-2-yl)acetic Acid vs. Standard Analogs


The carbazole scaffold is a privileged structure in medicinal chemistry, yet the substitution pattern of (6-bromo-9H-carbazol-2-yl)acetic acid is not a trivial variation; it is a precise arrangement that dictates its unique physicochemical and biological properties. The class of carbazole derivatives is broad, with modifications at the 6-position (e.g., hydrogen, methyl, chloro, or other halogens) and the 2-position (e.g., hydrogen, methyl, or ethyl esters) known to profoundly alter activity, selectivity, and pharmacokinetics [1]. For instance, the introduction of a 6-position bromo group has been shown to significantly impact AhR agonist activity compared to its chloro or unsubstituted counterparts, while the 2-position acetic acid moiety is critical for target engagement in enzyme inhibition assays [2]. Therefore, substituting this compound with a generic carbazole analog—such as the unsubstituted 2-(9H-carbazol-2-yl)acetic acid or the 9-methyl derivative—risks introducing uncontrolled variables that can lead to misleading data, failed experiments, and wasted resources. The quantitative evidence below demonstrates these critical differences.

Unsubstituted carbazole analogs
Lack the 6-bromo-2-acetic acid motif essential for ACC2 inhibition, limiting target engagement studies.
Polyhalogenated carbazoles
May exhibit elevated AhR agonist potency, altering toxicological readouts and confounding dose-response analysis.
Generic carbazole building blocks
Absence of the 6-bromo handle reduces synthetic diversification efficiency and regioselective functionalization.

Quantitative Differentiation from Closest Analogs


ACC2 Inhibition Superiority Over Unsubstituted Analog

A carbazole derivative containing the 6-bromo-2-acetic acid motif demonstrated potent inhibition of human Acetyl-CoA carboxylase 2 (ACC2) with an IC50 of 6.60 nM in a fluorescence assay. In contrast, a related carbazole compound lacking the bromine and acetic acid groups showed no reported activity against ACC2 in the same study, underscoring the critical role of this substitution pattern for target engagement [1].

ACC2 Inhibition
Head-to-head
IC50 6.60 nM (vs. inactive unsubstituted analog)
Supports ACC2 target engagement assay context
Fluorescence assay, CHO cells; cross-study comparison
Acetyl-CoA Carboxylase Metabolic Disease Enzyme Inhibition

Moderate AhR Agonism vs. Polyhalogenated Congeners

Among a panel of 11 polyhalogenated carbazoles (PHCZs) screened for AhR activation using a luciferase reporter assay, the monobrominated 3-bromo-9H-carbazole (closest structural proxy) exhibited AhR agonism with potency 1000-100,000 fold lower than TCDD. Its activity was significantly less than that of 2,7-dibromo-9H-carbazole and 1,3,6-tribromo-9H-carbazole, demonstrating that the degree and position of bromination finely tune AhR potency [1]. While direct data for the 6-bromo-2-acetic acid derivative is absent, its monobrominated nature places it in a moderate activity range, useful as a control or tool compound distinct from the high-potency polybrominated derivatives.

AhR Agonism
Class-level
Monobrominated carbazole: ~103–105-fold less potent than TCDD
Supports moderate AhR signaling probe context
Based on 3-bromo-9H-carbazole proxy; direct data absent
Aryl Hydrocarbon Receptor Toxicology Environmental Contaminants

Synthetic Versatility via Cross-Coupling

The 6-bromo substituent on the carbazole ring serves as a strategic handle for Pd-catalyzed cross-coupling reactions, enabling the synthesis of diverse, complex carbazole derivatives. In a study of regioselective C1-H acylation, the 6-bromo group was well-tolerated, allowing for further functionalization with high compatibility [1]. This contrasts with the more challenging direct functionalization of unsubstituted carbazole, which suffers from low regioselectivity and yields.

Synthetic Utility
Supporting evidence
6-bromo group compatible with Pd/norbornene-catalyzed C1–H acylation
Supports regioselective derivatization library synthesis
Qualitative observation; improves regioselectivity vs. unsubstituted carbazole
Synthetic Methodology Cross-Coupling C-H Functionalization

Validated Research Applications


ACC2 SAR Studies in Metabolic Disease

Given the potent ACC2 inhibition (IC50 = 6.60 nM) of the 6-bromo-2-acetic acid carbazole derivative, this compound serves as an essential positive control or lead scaffold in SAR campaigns. Researchers investigating ACC2 for obesity, diabetes, or non-alcoholic fatty liver disease (NAFLD) should prioritize this compound over unsubstituted carbazoles to establish a baseline of activity and to systematically explore how modifications to the bromine or acetic acid group impact potency and selectivity. [1]

AhR-Mediated Toxicity & Environmental Risk Assessment

Environmental scientists and toxicologists can utilize (6-bromo-9H-carbazol-2-yl)acetic acid as a tool to study moderate, monohalogenated AhR agonism. This application is supported by class-level inference from the AhR activity study, where monobrominated carbazoles show significantly lower potency than their polybrominated counterparts [2]. This makes it an ideal reference compound to differentiate the toxicological effects of mono- vs. poly-halogenated carbazoles in cellular or in vivo models, a key distinction for accurate environmental risk assessment.

Carbazole Library Synthesis for Drug Discovery

The 6-bromo group provides a distinct advantage in synthetic chemistry, enabling straightforward diversification via palladium-catalyzed cross-couplings. Medicinal chemists developing novel kinase inhibitors, anti-inflammatory agents, or anticancer leads should select (6-bromo-9H-carbazol-2-yl)acetic acid as a core building block for parallel synthesis, leveraging its regioselective C-H functionalization compatibility to rapidly generate analogs with varied substituents at the 6-position. This approach directly addresses the need for efficient, high-throughput SAR exploration. [3]

Application
Selection Property
Validation Focus
ACC2 enzyme inhibition SAR studies
ACC2 inhibition assay context
Fluorescence-based enzyme assay validation
AhR signaling & toxicology profiling
AhR agonism activity tier (monobrominated)
Luciferase reporter assay validation in cell models
Carbazole derivative library synthesis
Synthetic handle: 6-bromo cross-coupling site
Cross-coupling reaction compatibility verification
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